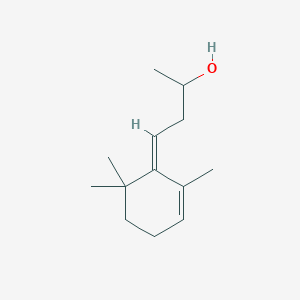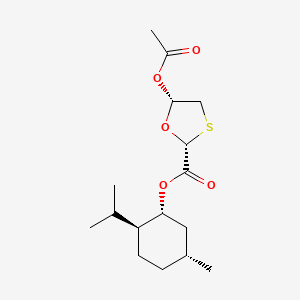
Tri-N-butyl(1-propenyl)tin
Vue d'ensemble
Description
Tri-N-butyl(1-propenyl)tin (TBT) is an organotin compound that is used in a variety of industrial and scientific applications. TBT is a colorless, odorless, and tasteless liquid that is highly soluble in water and organic solvents. It is a widely used organotin compound due to its unique properties and its ability to react with a variety of organic compounds, as well as its low cost. TBT is used as a catalyst, surfactant, and antifouling agent, and has been studied for its potential as an antioxidant, antimicrobial, and antifungal agent.
Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
Tri-N-butyl(1-propenyl)tin is an organometallic compound that is often used as a reagent in various chemical reactions . It’s part of a class of chemicals known as organometallics, which are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Results or Outcomes
The outcomes of the reactions involving Tri-N-butyl(1-propenyl)tin can vary widely depending on the other reactants and the reaction conditions. However, the use of this compound can often lead to high yields and selectivity in various organic reactions .
Application in Palladium Catalyzed Synthesis
Summary of the Application
Tributyl (vinyl)tin is used as a reagent in the palladium catalyzed synthesis of allyl and benzyl ethers . This is a key process in the production of certain pharmaceuticals and fine chemicals.
Methods of Application
In this application, Tributyl (vinyl)tin is combined with a palladium catalyst and the desired starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the yield of the desired ethers .
Results or Outcomes
The use of Tributyl (vinyl)tin in this reaction can lead to the efficient production of allyl and benzyl ethers. These compounds are valuable in the pharmaceutical industry and in the synthesis of fine chemicals .
Application in Thin Film Deposition
Summary of the Application
Tri-N-butyl(1-propenyl)tin is used in the process of thin film deposition . Thin films are layers of material ranging from fractions of a nanometer to several micrometers in thickness. They are a critical part of many electronic, optical, and medical devices .
Methods of Application
In thin film deposition, Tri-N-butyl(1-propenyl)tin is used as a precursor material. It is vaporized and then deposited onto a substrate, where it forms a thin film .
Results or Outcomes
The use of Tri-N-butyl(1-propenyl)tin in thin film deposition can result in high-quality films with precise control over thickness and composition .
Application in LED Manufacturing
Summary of the Application
Tri-N-butyl(1-propenyl)tin is used in the manufacturing of light-emitting diodes (LEDs) . LEDs are used in a wide range of applications, from display technology to lighting .
Methods of Application
In LED manufacturing, Tri-N-butyl(1-propenyl)tin is used as a reagent in the synthesis of the light-emitting materials. These materials are then incorporated into the LED device .
Results or Outcomes
The use of Tri-N-butyl(1-propenyl)tin in LED manufacturing can lead to the production of high-efficiency, long-lasting LEDs .
Propriétés
IUPAC Name |
tributyl-[(E)-prop-1-enyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYMVBFBYAWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296844 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-N-butyl(1-propenyl)tin | |
CAS RN |
66680-85-1, 105494-65-3, 66680-84-0 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



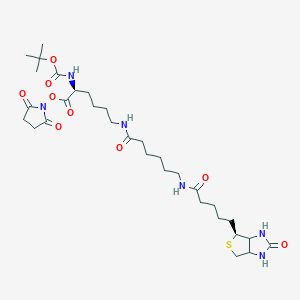
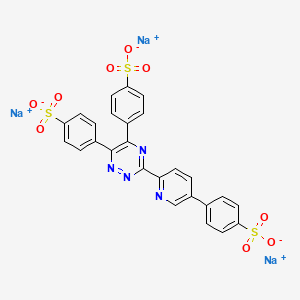
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)
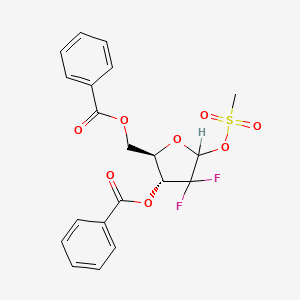



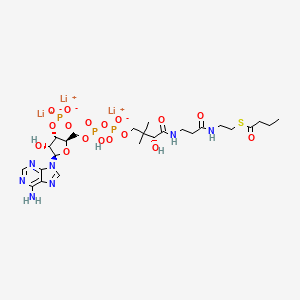
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

